

comparing the efficacy of 3-(1H-pyrazol-5-yl)benzoic acid-based fungicides

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Compound of Interest

Compound Name: 3-(1H-pyrazol-5-yl)benzoic acid

Cat. No.: B1273747

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An Objective Comparison of Novel 3-(1H-Pyrazol-5-yl)benzoic Acid-Based Fungicides

This guide provides a comparative analysis of the efficacy of recently developed fungicides based on the **3-(1H-pyrazol-5-yl)benzoic acid** scaffold. The data presented is compiled from various peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against critical plant pathogens, often in comparison to established commercial fungicides. The primary mode of action for these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component in the fungal mitochondrial respiratory chain.

Comparative Efficacy Data

The in vitro antifungal activity of novel pyrazole-based compounds is typically evaluated by determining the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of a target fungus. A lower EC₅₀ value indicates higher potency. The following tables summarize the efficacy of various derivatives against several key phytopathogenic fungi, benchmarked against commercial fungicides.

Table 1: Efficacy against *Sclerotinia sclerotiorum*

Sclerotinia sclerotiorum is a pathogenic fungus that can cause diseases such as white mold in a wide range of plants.

Compound/Fungicide	EC ₅₀ (mg/L)	Reference
Novel Derivatives		
Compound 5IIc	0.20	[1][2]
Compound 5IIh	0.37	[3]
Compound 24	3.54	[4]
Compound A27	0.87	[5]
Commercial Fungicides		
Fluxapyroxad	0.12 / 0.27	[1][2][3]
Boscalid	0.11	[1][2]

Table 2: Efficacy against Valsa mali

Valsa mali is the causal agent of Valsa canker, a destructive disease affecting apple trees.

Compound/Fungicide	EC ₅₀ (mg/L)	Reference
Novel Derivatives		
Compound 5IIc	3.68	[1][2]
Compound 5IIc	1.32	[3]
Compound 15	0.32	[4]
Compound A36	0.37	[5]
Compound A27	0.71	[5]
Commercial Fungicides		
Fluxapyroxad	12.67 / 12.8 / 13.3	[1][2][3][5]
Boscalid	14.83	[1][2]
Trifloxystrobin	1.62	[3]
Dimethomorph	10.3	[5]

Table 3: Efficacy against Other Notable Fungi

This table highlights the broad-spectrum potential of some derivatives against other significant pathogens.

Fungus	Compound	EC ₅₀ (mg/L)	Comparison Fungicide	Comparison EC ₅₀ (mg/L)	Reference
Botrytis cinerea	Compound 24	0.40	-	-	[4]
Botrytis cinerea	Compound A27	1.44	-	-	[5]
Phytophthora capsici	Compound B6	0.41	Azoxystrobin	29.2	[5]
Phytophthora capsici	Compound B6	0.41	Dimethomorph	0.13	[5]
Rhizoctonia solani	Compound 7ai	0.37 (µg/mL)	Carbendazol	1.00 (µg/mL)	[6]
Fusarium graminearum	Compound 1v	0.0530 (µM)	Pyraclostrobin	Comparable	[7]

In Vivo Protective and Curative Efficacy

Several studies also assessed the in vivo efficacy, which measures the ability of a compound to protect a host plant from infection or cure an existing infection.

- Compound 5IIc demonstrated a protective inhibitory rate of 97.1% against *S. sclerotiorum* at a concentration of 50 mg/L, which was comparable to Fluxapyroxad's 98.6% inhibition.[1][2]
- Compound 5IIh showed a 96.8% protective inhibition rate against *S. sclerotiorum* at 100 mg/L, nearly matching Fluxapyroxad (99.6%).[3]
- Against *V. mali* at 100 mg/L, compounds 5IIc (66.7%) and 5IIh (62.9%) were significantly more effective than Fluxapyroxad (11.1%).[3]

- Compounds A27 and B6 provided excellent protective and curative effects against *P. capsici*, similar to the commercial agent dimethomorph.[5]

Experimental Protocols

The data presented in this guide were derived from standardized experimental methodologies, as detailed below.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

- **Preparation of Media:** Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test fungicide is incorporated into the molten agar at various concentrations. Control plates contain the solvent (e.g., DMSO) but no fungicide.
- **Inoculation:** A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing colony of the target fungus and placed at the center of the fungicide-amended PDA plate.
- **Incubation:** The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period, allowing for measurable growth in the control plates.
- **Data Collection:** The diameter of the fungal colony is measured in two perpendicular directions.
- **Calculation:** The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by probit analysis of the inhibition rates at different concentrations.

In Vivo Protective Efficacy Assay (Example: *S. sclerotiorum* on Rapeseed Leaves)

- **Plant Cultivation:** Healthy rapeseed plants are grown in a greenhouse to a suitable stage (e.g., 4-5 true leaves).
- **Fungicide Application:** The plants are sprayed with a solution of the test compound at a specific concentration (e.g., 100 mg/L) until runoff. Control plants are sprayed with a solvent

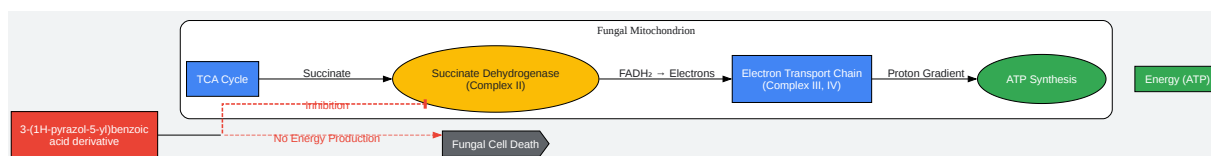
solution. The plants are allowed to air-dry.

- Inoculation: After 24 hours, the treated leaves are inoculated with mycelial plugs of *S. sclerotiorum*.
- Incubation: The inoculated plants are placed in a high-humidity chamber at a controlled temperature to promote infection.
- Evaluation: After a set incubation period (e.g., 3-4 days), the diameter of the resulting lesions on the leaves is measured. The protective efficacy is calculated based on the reduction in lesion size compared to the control group.

Visualized Mechanisms and Workflows

Mode of Action: SDH Inhibition

The primary molecular target for this class of pyrazole-based fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. Inhibition of this enzyme disrupts the fungus's cellular respiration and energy production, ultimately leading to cell death.[8] Molecular docking studies have confirmed that these compounds bind to key amino acid residues in the SDH enzyme, such as ARG43, SER39, and TRP173.[1][2][3]

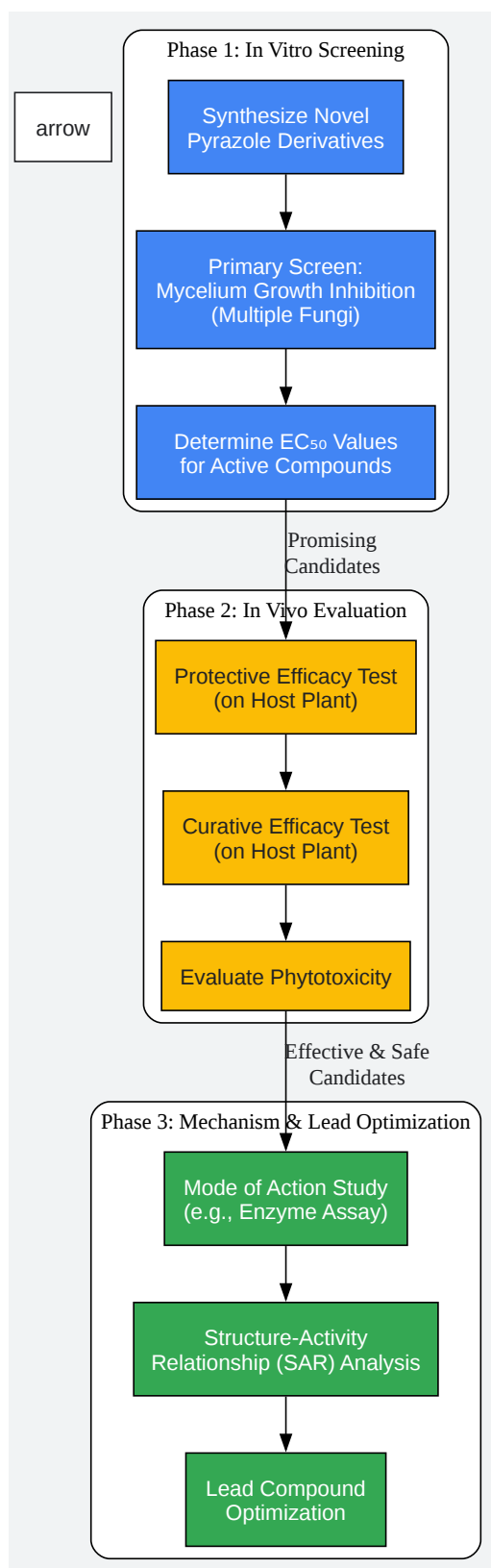


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Caption: Mechanism of action for pyrazole-based SDH inhibitor fungicides.

General Fungicide Efficacy Screening Workflow

The process of discovering and validating a new fungicide involves a multi-step screening process, starting with broad in vitro assays and progressing to more specific in vivo plant protection tests.



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Caption: A typical experimental workflow for screening novel fungicides.

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